NF-kB Activation Inhibitor IV

概要

説明

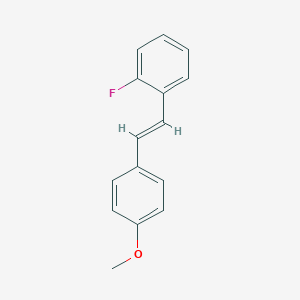

CAY10512は、活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)経路に対する強力な阻害効果で知られる合成化合物です。これは、天然のポリフェノール化合物であるレスベラトロールのアナログですが、その作用ははるかに強力です。 CAY10512の化学式はC15H13FOであり、分子量は228.3 g/molです .

科学的研究の応用

CAY10512 has a wide range of scientific research applications, particularly in the fields of immunology, inflammation, and neurodegenerative diseases. It is used to study the NF-κB pathway, which plays a crucial role in regulating immune responses and inflammation. CAY10512 has been shown to inhibit the activation of NF-κB by tumor necrosis factor-alpha (TNF-α) and lipopolysaccharides, making it a valuable tool in research on inflammatory diseases and conditions like Alzheimer’s disease .

作用機序

CAY10512は、NF-κB経路の活性化を阻害することによってその効果を発揮します。NF-κBは、免疫および炎症反応に関与するさまざまな遺伝子の発現を調節する転写因子です。 NF-κBを阻害することにより、CAY10512は、炎症性マイクロRNAやサイトカインの上昇を抑制し、炎症と免疫応答を軽減します。 .

類似の化合物との比較

CAY10512はレスベラトロールのアナログですが、NF-κB活性化の阻害において100倍強力です。レスベラトロールとは異なり、CAY10512は抗酸化活性を持たないため、トランススチルベンアナログの中でユニークです。 他の類似の化合物には、NF-κB経路を標的とするが、効力と特定の活性において異なる、さまざまな置換トランススチルベンが含まれます。 .

類似の化合物のリスト:- レスベラトロール

- その他の置換トランススチルベン

生化学分析

Biochemical Properties

NF-kB Activation Inhibitor IV interacts with various biomolecules to exert its effects. It is particularly effective in inhibiting the activity of NF-kB, a transcription factor involved in the expression of genes related to inflammation and immune response. The compound does not compete with ATP and is cell-permeable, making it highly effective in cellular environments . It has been shown to suppress LPS-induced COX-2 mRNA expression in BV-2 cells and is significantly more potent than Resveratrol in inhibiting TNF-α-stimulated NF-kB reporter activity in 293T cells .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell signaling pathways by inhibiting the activation of NF-kB, thereby reducing the expression of pro-inflammatory genes. This inhibition leads to decreased production of cytokines and other inflammatory mediators, impacting cellular metabolism and gene expression . The compound’s ability to modulate these pathways makes it a valuable tool in studying inflammatory responses and potential therapeutic interventions.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to specific sites on the NF-kB protein complex, preventing its activation and subsequent translocation to the nucleus. This inhibition blocks the transcription of NF-kB target genes, which are involved in inflammatory and immune responses . The compound’s mechanism of action involves the suppression of key signaling molecules and pathways that activate NF-kB, thereby reducing inflammation and promoting cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is stable under standard storage conditions and maintains its inhibitory activity for extended periods. Its effectiveness may decrease over time due to potential degradation or changes in cellular conditions. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of NF-kB activity, with minimal adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits NF-kB activity without causing significant toxicity. At higher doses, it may exhibit toxic effects, including potential liver and kidney damage. Studies have identified a threshold dose beyond which the compound’s adverse effects outweigh its therapeutic benefits . Careful dosage optimization is essential to maximize its efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to inflammation and immune response. It interacts with enzymes and cofactors that regulate the activation and inhibition of NF-kB. The compound’s impact on metabolic flux and metabolite levels can influence cellular energy balance and overall metabolic homeostasis . Understanding these interactions is crucial for developing effective therapeutic strategies targeting NF-kB.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its inhibitory effects. The compound’s distribution is influenced by its chemical properties, including solubility and permeability, which determine its accumulation in specific cellular compartments .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with the NF-kB protein complex. Its activity and function are influenced by post-translational modifications and targeting signals that direct it to specific subcellular compartments. These modifications can affect the compound’s stability and efficacy, highlighting the importance of understanding its subcellular dynamics .

準備方法

合成経路と反応条件: CAY10512は、市販の前駆体から始まる一連の化学反応によって合成されます。 反応条件には、ジメチルスルホキシド(DMSO)やエタノールなどの溶媒の使用が含まれ、反応は目的の生成物が得られるように制御された温度で行われます。 .

工業生産方法: CAY10512の具体的な工業生産方法は広く文書化されていませんが、ラボ環境での合成はスケールアップの基礎を提供します。 重要なステップには、高純度と収率の確保が含まれ、これは最適化された反応条件と再結晶やクロマトグラフィーなどの精製技術によって達成できます。 .

化学反応の分析

反応の種類: CAY10512は、フッ素原子やメトキシ基などの反応性官能基の存在により、主に置換反応を起こします。 他のトランススチルベンアナログとは異なり、有意な抗酸化活性は示しません。 .

一般的な試薬と条件: CAY10512の合成と反応に使用される一般的な試薬には、DMSO、エタノール、置換反応を促進するさまざまな触媒が含まれます。 反応は、化合物の完全性を維持するために、通常、穏やかな温度から中等度の温度で行われます。 .

生成される主な生成物: CAY10512を含む反応から生成される主な生成物は、通常、コアのトランススチルベン構造を保持しますが、使用される試薬に応じて異なる置換基を持つ可能性のある誘導体です。 .

科学研究の応用

CAY10512は、特に免疫学、炎症、神経変性疾患の分野で、幅広い科学研究用途があります。これは、免疫応答と炎症の調節において重要な役割を果たすNF-κB経路を研究するために使用されます。 CAY10512は、腫瘍壊死因子α(TNF-α)やリポ多糖によってNF-κBの活性化を阻害することが示されており、アルツハイマー病などの炎症性疾患や状態の研究における貴重なツールとなっています。 .

類似化合物との比較

CAY10512 is an analog of resveratrol but is 100-fold more potent in inhibiting NF-κB activation. Unlike resveratrol, CAY10512 does not exhibit antioxidant activity, which makes it unique among trans-stilbene analogs. Other similar compounds include various substituted trans-stilbenes that also target the NF-κB pathway but differ in their potency and specific activities .

List of Similar Compounds:- Resveratrol

- Other substituted trans-stilbenes

CAY10512 stands out due to its high potency and specificity in inhibiting the NF-κB pathway without exhibiting antioxidant activity .

特性

IUPAC Name |

1-fluoro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVFNAZMSMNXJG-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the formation of multicellular aggregates impact the response of AML cells to TRAIL-induced apoptosis?

A2: AML cells often exist in multicellular aggregates within the bone marrow microenvironment. This aggregation contributes to drug resistance and disease progression. The papers highlight that the inhibition of NF-kB activation can sensitize AML cells within these aggregates to TRAIL-induced apoptosis. [, ] This suggests that targeting NF-kB could potentially enhance the efficacy of TRAIL-based therapies, particularly in the context of these resistant multicellular aggregates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B54093.png)

![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B54109.png)

![5H-Pyrrolo[1,2-c]imidazol-5-one](/img/structure/B54111.png)

![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)

![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)